6-Fluoro-5-methylpyrimidin-4-amine
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Overview
Description
6-Fluoro-5-methylpyrimidin-4-amine: is a fluorinated pyrimidine derivative with the molecular formula C5H6FN3 and a molecular weight of 127.12 g/mol .
Scientific Research Applications
6-Fluoro-5-methylpyrimidin-4-amine is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a precursor in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as fluorouracil, a pyrimidine analog, are known to target thymidylate synthase (ts) .
Mode of Action
Fluorouracil, a related compound, is known to interfere with dna synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid by thymidylate synthase .
Biochemical Pathways
Related compounds like fluorouracil are known to affect dna synthesis pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-Fluoro-5-methylpyrimidin-4-amine typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 5-methylpyrimidin-4-amine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to ensure selective fluorination.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
6-Fluoro-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: Formation of 6-fluoro-5-methylpyrimidin-4-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of 6-substituted-5-methylpyrimidin-4-amine derivatives.
Comparison with Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent that inhibits thymidylate synthase.
6-Fluoropyrimidine: A precursor in the synthesis of various fluorinated pyrimidines.
5-Fluoro-2’-deoxyuridine: An analog of thymidine used in cancer treatment.
Uniqueness:
6-Fluoro-5-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike 5-Fluorouracil, which primarily targets thymidylate synthase, this compound may interact with a broader range of molecular targets, making it a versatile compound for various research applications .
Properties
IUPAC Name |
6-fluoro-5-methylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXNNBPRBIMCKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659347 |
Source
|
Record name | 6-Fluoro-5-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18260-69-0 |
Source
|
Record name | 6-Fluoro-5-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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